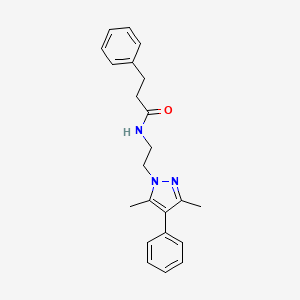

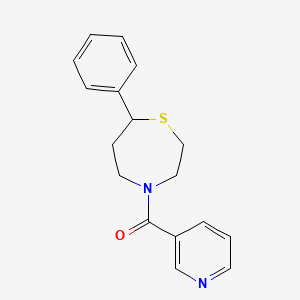

![molecular formula C17H17NO4S B2656748 methyl (2Z)-3-anilino-2-[(4-methylphenyl)sulfonyl]acrylate CAS No. 1327179-75-8](/img/structure/B2656748.png)

methyl (2Z)-3-anilino-2-[(4-methylphenyl)sulfonyl]acrylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl (2Z)-3-anilino-2-[(4-methylphenyl)sulfonyl]acrylate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as MAA and is a member of the acrylate family of compounds. MAA has been shown to have several biological and chemical properties that make it useful for various applications, including drug development, materials science, and biochemistry.

Applications De Recherche Scientifique

Polymer Stabilization and Modification

Methyl (2Z)-3-anilino-2-[(4-methylphenyl)sulfonyl]acrylate, due to its structural features, can be integral in synthesizing polymers with specific properties. For instance, studies on polymer stabilizers have highlighted the efficacy of certain sulfonyl acrylate compounds in enhancing the thermal stability of butadiene polymers. The unique bifunctional mechanism of these stabilizers involves polymer radical trapping followed by fast hydrogen transfer, leading to stable phenoxyl radicals, which significantly improves the thermal degradation resistance of polymers under oxygen-free atmospheres (Yachigo et al., 1988).

Advanced Polymer Materials

The use of reversible addition-fragmentation chain transfer (RAFT) polymerization has been reported for the preparation of well-defined homopolymers and block copolymers, including those utilizing sulfonyl acrylate monomers. This technique allows for the synthesis of polymers with low dispersities and specific structural configurations, which are crucial for numerous industrial applications. Such polymers exhibit enhanced properties, including improved mechanical strength and chemical stability, making them suitable for various advanced material applications (Bray et al., 2017).

Chemical Synthesis and Organic Transformations

In organic synthesis, sulfonyl acrylate compounds play a pivotal role in facilitating novel reactions and creating complex molecular architectures. For example, the palladium-catalyzed heteroannulation of o-iodoanilines with dienyl sulfones leads to the synthesis of vinylogous 2-sulfonylindolines, demonstrating the versatility of sulfonyl acrylate derivatives in constructing heterocyclic structures. These compounds serve as key intermediates for further transformations into valuable organic compounds, such as indoles and carbazoles, which are of significant interest in pharmaceutical and material science research (Back et al., 2001).

Hydrophobic Surface Coatings

The development of hydrophobic surface coatings benefits from the incorporation of sulfonyl acrylate derivatives. Fluorinated acrylate emulsions, for instance, are extensively applied for creating surfaces with low energy, demonstrating the potential of sulfonyl macro emulsifiers in emulsion polymerization. These emulsions achieve exceptional hydrophobicity and low surface energy, showcasing the application of sulfonyl acrylate derivatives in modifying surface properties for various industrial applications (Yin et al., 2017).

Anti-Fog Coatings

Sulfonyl acrylate derivatives are employed in the synthesis of UV-curable hydrophilic acrylate polymers, which are crucial for anti-fog coating applications. By adjusting the content of hydrophilic monomers like 2-acrylamido-2-methyl propane sulfonic acid (AMPS), these coatings achieve superior anti-fog properties, mechanical durability, and optical transparency. This application underscores the significance of sulfonyl acrylate compounds in addressing visibility and safety issues associated with condensation (Yuan et al., 2014).

Propriétés

IUPAC Name |

methyl (Z)-3-anilino-2-(4-methylphenyl)sulfonylprop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4S/c1-13-8-10-15(11-9-13)23(20,21)16(17(19)22-2)12-18-14-6-4-3-5-7-14/h3-12,18H,1-2H3/b16-12- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQTYMHCYAIAMJB-VBKFSLOCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC=CC=C2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)/C(=C\NC2=CC=CC=C2)/C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2,3-dimethoxyphenyl)-6-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2656669.png)

![N-[(5-tert-butyl-1,3,4-thiadiazol-2-yl)methyl]prop-2-enamide](/img/structure/B2656672.png)

![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(thiophen-3-yl)methanone](/img/structure/B2656677.png)

![N-(5-chloro-2-methoxyphenyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2656681.png)

![(2R)-3-[4-(Difluoromethyl)phenyl]-2-methylpropan-1-ol](/img/structure/B2656682.png)

![N-(2-(diethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2656684.png)

![3-[2-(2-chloroanilino)-1,3-thiazol-5-yl]-3-oxo-N-phenylpropanamide](/img/structure/B2656686.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2656687.png)

![5-Chloro-N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]pyrimidin-2-amine](/img/structure/B2656688.png)